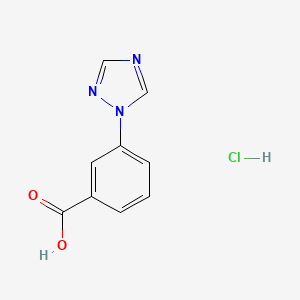![molecular formula C20H17N3O5S B2406267 3-(2-(3-((4-metoxibenzo[d]tiazol-2-il)oxi)azetidin-1-il)-2-oxoethyl)benzo[d]oxazol-2(3H)-ona CAS No. 1421466-46-7](/img/structure/B2406267.png)
3-(2-(3-((4-metoxibenzo[d]tiazol-2-il)oxi)azetidin-1-il)-2-oxoethyl)benzo[d]oxazol-2(3H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a synthetic organic compound known for its complex molecular structure
Aplicaciones Científicas De Investigación
3-(2-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one has shown promise in various scientific research fields:
Chemistry: : Used as a precursor for the synthesis of more complex molecules.
Biology: : Investigated for its potential as a bioactive molecule, interacting with specific proteins or enzymes.
Medicine: : Explored as a candidate for drug development due to its ability to interact with biological targets.
Mecanismo De Acción
Target of Action
The primary target of the compound 3-(2-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is the lasB quorum sensing system of Gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication .
Mode of Action
The compound interacts with its target by inhibiting the lasB quorum sensing system . This inhibition disrupts the bacteria’s ability to communicate and coordinate behaviors such as biofilm formation, virulence production, and other pathogenesis .
Biochemical Pathways
The compound affects the quorum sensing pathways of bacteria . These pathways are used by bacteria to respond to external factors such as nutrient availability and defense mechanisms, and to coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Result of Action
As a result of the compound’s action, the bacteria’s ability to form biofilms, produce virulence factors, and carry out other pathogenic behaviors is disrupted . This could potentially lead to a decrease in the bacteria’s ability to cause disease.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one involves multiple steps, each requiring precise control over reaction conditions.
Formation of Intermediate Compounds: : Typically, starting with 4-methoxybenzo[d]thiazole, various protecting groups and reagents are introduced in a stepwise fashion to build up the core structure.
Introduction of Azetidine Ring: : The azetidine ring is then synthesized through a cyclization reaction, often using reagents like triethylamine or other suitable bases.
Coupling Reactions: : The final step involves coupling the synthesized fragments under specific conditions, such as elevated temperatures and specific solvents, to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely be scaled up through continuous flow chemistry to maintain reaction efficiency and consistency. Methods such as high-performance liquid chromatography (HPLC) would be used to ensure purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation and Reduction: : This compound can undergo oxidation reactions using agents like potassium permanganate, forming various oxidized derivatives. Conversely, reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: : Nucleophilic or electrophilic substitution reactions are common, especially on the benzo[d]thiazole and benzo[d]oxazole rings.
Hydrolysis: : Acid or base-catalyzed hydrolysis can lead to the breakdown of this compound, often resulting in the opening of the azetidine ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, dichromate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium on carbon for hydrogenation reactions.
Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile, water.
Major Products
Oxidized Derivatives: : Modified versions of the original compound with additional oxygen-containing groups.
Reduced Forms: : Compounds with fewer oxygen-containing groups, often more stable and less reactive.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
3-(2-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
3-(2-(3-((4-aminobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
Highlighting Uniqueness
The uniqueness of 3-(2-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one lies in its methoxy group on the benzo[d]thiazole ring
This should give you a comprehensive overview of the compound. Do you have any specific aspect you'd like to delve deeper into?
Propiedades
IUPAC Name |
3-[2-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-26-15-7-4-8-16-18(15)21-19(29-16)27-12-9-22(10-12)17(24)11-23-13-5-2-3-6-14(13)28-20(23)25/h2-8,12H,9-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQZWJFQIFVMEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)CN4C5=CC=CC=C5OC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-chlorophenyl)-2-{[2-(4-methylpiperidin-1-yl)-7-oxo-6-(propan-2-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2406184.png)

![3-[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2406188.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2406190.png)



![N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2406196.png)
![2-benzyl-5-[({7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2406201.png)



![N-(2,4-difluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2406207.png)
